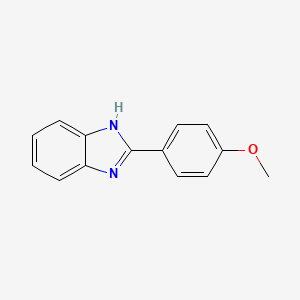

2-(4-methoxyphenyl)-1H-benzimidazole

Overview

Description

2-(4-Methoxyphenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound It consists of a benzimidazole core substituted with a 4-methoxyphenyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors .

Mode of Action

For instance, 4-Methoxyamphetamine, a structurally similar compound, acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .

Biochemical Pathways

For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside analogue, has been reported to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Pharmacokinetics

A related compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside has been reported to improve neuronal tolerance to ischemia .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . The enhancement of O-GlcNAcylation on mitochondrial proteins contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . These interactions suggest that this compound may have potential neuroprotective effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to improve mitochondrial homeostasis and bioenergy, inhibit the mitochondrial apoptosis pathway, and enhance cellular tolerance to ischemia . These effects are mediated through the enhancement of O-GlcNAcylation on mitochondrial proteins, which plays a crucial role in maintaining cellular function under stress conditions. Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation on mitochondrial proteins, which is a key post-translational modification involved in cellular stress response and metabolic regulation . This modification is mediated by the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to serine and threonine residues on target proteins. By enhancing this modification, this compound helps maintain mitochondrial network homeostasis and bioenergy, thereby protecting cells from ischemic damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in enhancing O-GlcNAcylation on mitochondrial proteins Long-term studies have shown that this compound can maintain mitochondrial homeostasis and bioenergy over extended periods, suggesting its potential for chronic therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in animal models before considering clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound enhances O-GlcNAcylation, a metabolic sensor that links metabolism to cellular function . This pathway involves the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to target proteins, thereby regulating their activity and stability. By modulating this pathway, this compound influences metabolic flux and metabolite levels, contributing to its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activityOnce inside the cell, this compound may localize to mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins . This localization is essential for its neuroprotective effects and highlights the importance of understanding its intracellular transport and distribution.

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria, where it exerts its effects on mitochondrial proteins . The compound enhances O-GlcNAcylation on these proteins, contributing to mitochondrial network homeostasis and bioenergy. This localization is likely mediated by specific targeting signals or post-translational modifications that direct this compound to mitochondria. Understanding these mechanisms is crucial for optimizing its therapeutic potential and developing targeted delivery strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

o-Phenylenediamine+4-Methoxybenzaldehyde→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: 2-(4-Hydroxyphenyl)-1H-benzimidazole.

Reduction: 2-(4-Aminophenyl)-1H-benzimidazole.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

The compound 2-(4-methoxyphenyl)-1H-benzimidazole and its derivatives have a variety of applications, particularly in medicinal chemistry, owing to their antiproliferative, antibacterial, antifungal, and mucoprotective properties .

Scientific Research Applications

Antimicrobial Activity:

- Antibacterial: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antibacterial activity against Gram-positive bacteria . Compound 2g (4-methoxyphenyl and N-heptyl) was identified as an antibacterial agent against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

- Antifungal: Benzimidazole derivatives have demonstrated antifungal activities . Compounds 1b , 1c , 2e , and 2g show moderate activity against Candida albicans and Aspergillus niger .

- Antiparasitic: Benzimidazole-containing compounds like albendazole and mebendazole are broad-spectrum antiparasitic agents used to treat intestinal helminth parasites .

Antiproliferative Activity:

- Benzimidazole derivatives exhibit antiproliferative activity against cancer cell lines . Compound 2g has the best antiproliferative activity against the MDA-MB-231 cell line .

Mucoprotective Effects:

- A benzimidazole derivative, B8, demonstrated mucoprotective effects against methotrexate (MTX)-induced intestinal mucositis (IM) . It can potentially be used as an adjunct in chemotherapy to deter this side effect .

Other Applications:

- Novel benzimidazole derivatives containing chrysanthemum acid moieties are designed and synthesized for insecticidal and fungicidal activities .

- Benzimidazoles are used as anthelmintics, fungicides, and herbicides in agriculture .

- Schiff bases and benzimidazole compounds have therapeutic applications as anticancer agents .

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| Amikacin | S. faecalis | 256 |

| 1b, 1c, 2e, 2g | Candida albicans | 64 |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

Case Studies

- Intestinal Mucositis (IM) in Cancer Treatment: Methotrexate (MTX)-induced IM is a common side effect of cancer treatment. A study investigated the mucoprotective potential of the benzimidazole derivative N-{4-[this compound-1-sulfonyl] and found that it had mucoprotective effects against MTX-induced IM, suggesting its use as an adjunct in chemotherapy to deter this side effect .

- Antimicrobial activity against Staphylococcus aureus: Molecular docking studies have identified interactions between benzimidazole derivatives and crucial amino acids in the binding site of complex dihydrofolate reductase with nicotinamide adenine dinucleotide phosphate in Staphylococcus aureus .

- Antifungal Medications: Chlormidazole, a benzimidazole-based antifungal drug, was the first marketed topical antifungal medication and served as a pioneer for investigations into the antifungal properties of benzimidazole compounds .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methoxyphenyl)-1H-indole

- 2-(4-Methoxyphenyl)-1H-imidazole

- 2-(4-Methoxyphenyl)-1H-pyrrole

Uniqueness

2-(4-Methoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2-(4-Methoxyphenyl)-1H-benzimidazole (C14H12N2O) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this benzimidazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a phenyl ring, which is further connected to a benzimidazole moiety. This structural configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-116) cells. The compound demonstrated promising results with IC50 values as low as 0.67 µM against prostate cancer cells, showcasing its potential as an effective anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (Leukemia) | 0.67 |

| MDA-MB-435 | 0.80 |

| HCT-116 | 0.87 |

2. Mucoprotective Effects

In the context of methotrexate-induced intestinal mucositis, a derivative of this compound was shown to ameliorate oxidative stress and inflammation. The study highlighted its ability to restore mucosal integrity and improve gut barrier function, indicating its therapeutic potential in gastrointestinal disorders .

3. Antimicrobial Properties

The compound has also been reported to possess antimicrobial and antifungal activities. Various studies have demonstrated its effectiveness against pathogens such as Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 125 |

| Staphylococcus aureus | 250 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, contributing to its anticancer effects .

- Oxidative Stress Suppression : Its protective effects against oxidative damage have been highlighted in studies focusing on intestinal health .

Case Studies

A notable case study involved the use of a benzimidazole derivative in patients undergoing chemotherapy. The results indicated a significant reduction in the incidence and severity of intestinal mucositis compared to controls, suggesting that this compound could be beneficial in managing chemotherapy side effects .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRWEZBEXFMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323245 | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-81-7 | |

| Record name | 2620-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.